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enamide
CAS No.: 31730-25-3
Cat. No.: B6599340

Get Quote

Executive Summary

2-Bromo-N,N-dimethylprop-2-enamide (commonly referred to as 2-bromo-N,N-
dimethylacrylamide) represents a high-value functional scaffold in organic synthesis and
polymer chemistry.[1] Unlike simple acrylamides, which serve primarily as Michael acceptors,
the introduction of an

-bromine atom creates a dual-modality electrophile.[1] This molecule possesses two distinct
reactive sites: the electron-deficient alkene (susceptible to nucleophilic attack and radical
propagation) and the carbon-bromine bond (susceptible to oxidative addition by transition
metals).[1]

This guide dissects the electronic properties, synthetic utility, and handling protocols of this
compound, providing a roadmap for its application in covalent drug discovery and advanced
materials synthesis.

Structural Analysis & Electronic Properties[1]
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The reactivity of 2-bromo-N,N-dimethylprop-2-enamide is defined by the interplay between
the amide group and the vinylic halogen.[1]

Electronic Push-Pull Dynamics

e The Amide (

): A strong electron-withdrawing group (EWG) via induction (-I) but electron-donating via
resonance (+R).[1] In this system, the inductive effect dominates the

-carbon, making it highly electrophilic.

e The Vinylic Bromide (

): The bromine atom at the

-position exerts a strong inductive withdrawal (-I), further lowering the energy of the Lowest
Unoccupied Molecular Orbital (LUMO).[1] This makes the

-carbon significantly more susceptible to nucleophilic attack than in unsubstituted
acrylamides.[1]

e Steric Environment: The

-dimethyl substitution prevents the formation of hydrogen bond donor networks (unlike
primary amides), increasing solubility in aprotic organic solvents (DCM, THF) and preventing
amide-induced aggregation.[1]

Resonance Structures (DOT Visualization)

The following diagram illustrates the resonance contributors that define the electrophilic
character of the

-carbon.

Enolate Form Key Insight: The alpha-Br stabilizes the negative charge

W)/y (Br-C=C-C-0") in the transition state via inductive withdrawal.
Neutral Form

_ _ Michael Activation
(Br-C=C-C=0) \ Dipolar Form

(+C-C=C-0")
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Figure 1: Resonance contributions highlighting the activation of the

-carbon.[1]

Reactivity Profile

The molecule exhibits three primary modes of reactivity, which must be selected via specific
reaction conditions.

Mode A: The Super-Michael Acceptor
The

-bromo substituent enhances the electrophilicity of the double bond. Thiol (cysteine) or amine
nucleophiles attack the

-carbon.[1]
e Mechanism: 1,4-Conjugate Addition.[1][2][3]
e Outcome: Formation of a saturated

-bromo amide adduct.[1]

e Secondary Reactivity: The resulting adduct contains an

-bromo stereocenter, which can undergo intramolecular displacement (

) if a nucleophile is tethered, forming cyclized products (e.g., lactams or aziridines).[1]

Mode B: Transition Metal Cross-Coupling
The

C-Br bond is a competent partner for Palladium(0) oxidative addition.[1]

e Reactions: Suzuki-Miyaura, Heck-Mizoroki, Sonogashira.[1]

« Utility: Allows for the modular construction of
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-substituted acrylamides, which are difficult to synthesize via aldol condensation.

Mode C: Radical Polymerization

As a monomer, it undergoes radical polymerization.[4][5][6]

o Caution: The C-Br bond is labile under Atom Transfer Radical Polymerization (ATRP)
conditions, often leading to chain transfer or termination.[1] Reversible Addition-
Fragmentation chain Transfer (RAFT) is generally preferred for this monomer.[1]

Experimental Protocols
Synthesis of 2-Bromo-N,N-dimethylprop-2-enamide

Objective: Synthesis from 2,3-dibromopropionyl chloride via elimination.

Materials:

2,3-Dibromopropionyl chloride (1.0 equiv)[1]

Dimethylamine (2.0 equiv, or 1.0 equiv + 1.0 equiv TEA)

Dichloromethane (DCM) (Anhydrous)[1]

Inhibitor (BHT, 100 ppm)

Protocol:

Setup: Flame-dry a 3-neck round bottom flask equipped with a dropping funnel and nitrogen
inlet. Charge with DCM and cool to 0°C.

e Amine Addition: Add Dimethylamine (2.0 equiv) dropwise. Note: The reaction is exothermic.

e Acylation: Add 2,3-dibromopropionyl chloride (1.0 equiv) dissolved in DCM dropwise over 30
minutes, maintaining temperature <5°C.

o Elimination Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4
hours. The excess base facilitates the dehydrohalogenation of the intermediate (2,3-
dibromo-N,N-dimethylpropanamide) to the vinyl bromide.[1]
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o Workup: Wash organic layer with 1M HCI (to remove amine salts), then sat.

, then brine.

 Purification: Dry over

and concentrate in vacuo at low temperature (<30°C). Purify via vacuum distillation or flash
chromatography (Hexanes/EtOAC).

o Critical Check: Verify product via
NMR (Vinyl protons:
6.0-7.0 ppm).

Application: Palladium-Catalyzed Heck Coupling

Objective: Coupling with lodobenzene to form

-phenyl-N,N-dimethylacrylamide.[1]

Protocol:

o Reagents: 2-bromo-N,N-dimethylprop-2-enamide (1.0 equiv), lodobenzene (1.2 equiv),
(5 mol%),
(10 mol%),
(2.0 equiv).[1]

e Solvent: DMF (degassed).

» Conditions: Heat to 80°C for 12 hours under Argon.

e Mechanism: Oxidative addition occurs preferentially at the C-I bond of iodobenzene, followed
by insertion into the acrylamide double bond. The Br remains intact in many standard Heck
conditions, or can be forced to couple if using

/bulky phosphines, leading to complex outcomes. Selection of the halide partner is critical.
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Decision Logic & Workflow

The following diagram outlines the decision process for utilizing this scaffold in drug discovery.

Substrate:

2-Bromo-N,N-dimethylprop-2-enamide

Target Outcome?

Biological Activity \Chemical Space

Covalent Inhibition Scaffold Diversification
(Cysteine Targeting) (Library Synthesis)
Cond: Thiol, pH 7.4 Cond: Pd(0), Ar-B(OH)2
Mech: Michael Addition Mech: Suzuki Coupling
Adduct: alpha-bromo-beta-thioamide Product: alpha-Aryl-acrylamide
(Potential for secondary alkylation) (Atropisomeric potential)

Click to download full resolution via product page

Figure 2: Strategic workflow for deploying 2-bromo-N,N-dimethylprop-2-enamide in research.

Safety & Toxicology
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o Neurotoxicity: Like all acrylamides, this compound is a potential neurotoxin. It can conjugate
with nerve proteins. Double-gloving (Nitrile) and working in a fume hood are mandatory.[1]

e Lachrymator:

-Halo carbonyls are potent lachrymators.[1]

» Storage: Store at -20°C with a radical inhibitor (e.g., 4-methoxyphenol) to prevent
spontaneous polymerization.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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